Methyl 8-(pentylsulfanyl)octanoate

Description

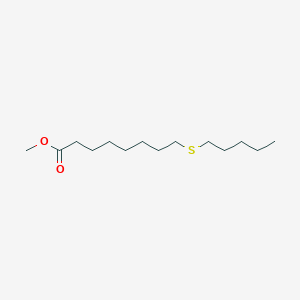

Methyl 8-(pentylsulfanyl)octanoate is a sulfur-containing ester with the molecular formula $ \text{C}{14}\text{H}{28}\text{O}2\text{S} $. Structurally, it consists of an octanoic acid backbone esterified with a methyl group at the carboxylic acid terminus and a pentylsulfanyl (-S-(CH$2$)$4$CH$3$) substituent at the 8th carbon. The pentylsulfanyl group enhances lipophilicity compared to shorter-chain or oxygenated substituents, influencing its solubility, volatility, and interaction with biological systems .

Properties

CAS No. |

125079-05-2 |

|---|---|

Molecular Formula |

C14H28O2S |

Molecular Weight |

260.44 g/mol |

IUPAC Name |

methyl 8-pentylsulfanyloctanoate |

InChI |

InChI=1S/C14H28O2S/c1-3-4-9-12-17-13-10-7-5-6-8-11-14(15)16-2/h3-13H2,1-2H3 |

InChI Key |

ZVLBGLSJLZGUGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(pentylsulfanyl)octanoate typically involves the esterification of 8-(pentylsulfanyl)octanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(pentylsulfanyl)octanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Methyl 8-(pentylsulfanyl)octanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 8-(pentylsulfanyl)octanoate depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

a) Sulfur-Containing Esters

- 3-(Methylthio)Propanoic Acid Esters: These esters (e.g., methyl or ethyl 3-(methylthio)propanoate) feature a methylthio (-S-CH$_3$) group. In pineapple varieties, 3-(methylthio)propanoic acid methyl ester concentrations reach 622.49 µg·kg$^{-1}$ (Tainong No. 4) and 1140 µg·kg$^{-1}$ (French Polynesia), significantly higher than methyl octanoate (142.25 µg·kg$^{-1}$) .

- Ethyl Octanoate: A common ester in microbial and fruit volatile profiles, ethyl octanoate correlates strongly with microbial species like M. litorale (ρ > 0.6) and is abundant in pineapples (up to 78.06 µg·kg$^{-1}$) . Replacing the ethyl group with a pentylsulfanyl group may reduce volatility but enhance binding to hydrophobic biological targets.

b) Non-Sulfur Substituents

- Methyl 8-(2-Furyl)Octanoate: This analog substitutes the pentylsulfanyl group with a furyl ring ($ \text{C}4\text{H}3\text{O} $), reducing sulfur-driven reactivity but introducing aromaticity. Its molecular weight ($ \text{C}{13}\text{H}{20}\text{O}_3 $, 224.30 g/mol) is lower than the target compound due to the absence of sulfur and shorter substituent .

- Methyl 8-((4-Hydroxyphenyl)Amino)Octanoate: Featuring an amino-phenyl group, this compound exhibits polar characteristics from the -NH and -OH groups, contrasting with the apolar pentylsulfanyl group. Such differences may influence solubility (e.g., aqueous vs. lipid environments) and biological activity .

Table 1: Key Properties of Methyl 8-(Pentylsulfanyl)Octanoate and Analogs

Key Findings :

Lipophilicity : The pentylsulfanyl group in the target compound likely increases membrane permeability compared to methylthio or ethyl substituents, as seen in sulfur-containing drug analogs .

Microbial Interactions: Ethyl octanoate and methylthio esters show strong microbial correlations (e.g., M. litorale, C. diazotrophica), suggesting sulfur-containing esters may influence microbial metabolism or signaling .

Volatility: Shorter-chain esters (e.g., ethyl octanoate) dominate fruit volatile profiles due to higher volatility, while bulkier substituents (e.g., pentylsulfanyl) may reduce evaporation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.